molecular formula C16H16O5 B2796138 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid CAS No. 314744-27-9

2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid

Cat. No.: B2796138
CAS No.: 314744-27-9
M. Wt: 288.299
InChI Key: YGGFKEHKKRYCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid is a complex organic compound with a molecular weight of 288.3 g/mol[_{{{CITATION{{{1{2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ...](https://www.sigmaaldrich.com/US/en/product/combiblocksinc/comh0423585d?context=bbe). It is characterized by its intricate structure, which includes a fused ring system and a carboxylic acid functional group[{{{CITATION{{{_1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid typically involves multiple steps, starting with the construction of the core tetrahydrocyclopenta[c]chromen ring system[_{{{CITATION{{{1{2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ...](https://www.sigmaaldrich.com/US/en/product/combiblocksinc/comh0423585d?context=bbe). This can be achieved through a series of cyclization and oxidation reactions[{{{CITATION{{{1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy .... The presence of the methyl group at the 7-position requires specific conditions to ensure selective methylation[{{{CITATION{{{_1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity[_{{{CITATION{{{1{2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ...](https://www.sigmaaldrich.com/US/en/product/combiblocksinc/comh0423585d?context=bbe). Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product quality[{{{CITATION{{{_1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2-(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ....

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: Potential therapeutic applications are being explored, especially in the development of new drugs.

  • Industry: It may find use in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The fused ring system may interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

  • 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid: A closely related compound with a similar structure but a shorter carbon chain[_{{{CITATION{{{_2{ (7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta [c]chromen-9-yl)oxy ....

  • 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide: Another analog with an amide functional group instead of a carboxylic acid[_{{{CITATION{{{_3{2-(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy ....

Uniqueness: 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-8-6-12(20-9(2)15(17)18)14-10-4-3-5-11(10)16(19)21-13(14)7-8/h6-7,9H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGFKEHKKRYCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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